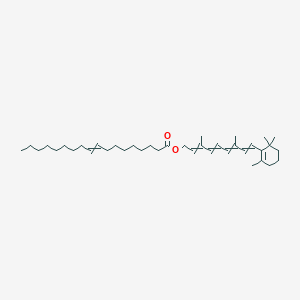![molecular formula C7H14ClNO2 B13903627 [(1R,5R,7S)-4-oxa-1-azabicyclo[3.2.1]octan-7-yl]methanol;hydrochloride](/img/structure/B13903627.png)
[(1R,5R,7S)-4-oxa-1-azabicyclo[3.2.1]octan-7-yl]methanol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1R,5R,7S)-4-oxa-1-azabicyclo[3.2.1]octan-7-yl]methanol;hydrochloride is a chemical compound with the molecular formula C7H13NO2. It is a bicyclic compound that contains both oxygen and nitrogen atoms within its structure. This compound is often used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [(1R,5R,7S)-4-oxa-1-azabicyclo[3.2.1]octan-7-yl]methanol typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization processes starting from achiral tropinone derivatives .
Industrial Production Methods: Industrial production of this compound often involves bulk custom synthesis, where the compound is manufactured in large quantities to meet research and industrial demands. Companies like ChemScene provide bulk manufacturing, sourcing, and procurement services for this compound .
Analyse Des Réactions Chimiques
Types of Reactions: [(1R,5R,7S)-4-oxa-1-azabicyclo[3.2.1]octan-7-yl]methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents to ensure the reactions proceed efficiently.
Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound’s structure.
Applications De Recherche Scientifique
[(1R,5R,7S)-4-oxa-1-azabicyclo[3.2.1]octan-7-yl]methanol has a wide range of scientific research applications. It is used in the synthesis of tropane alkaloids, which display various biological activities . Additionally, this compound is utilized in medicinal chemistry for developing new pharmaceuticals and in industrial chemistry for creating novel materials.
Mécanisme D'action
The mechanism of action of [(1R,5R,7S)-4-oxa-1-azabicyclo[3.2.1]octan-7-yl]methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to particular receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to [(1R,5R,7S)-4-oxa-1-azabicyclo[3.2.1]octan-7-yl]methanol include other bicyclic compounds with oxygen and nitrogen atoms, such as tropane alkaloids and their derivatives .
Uniqueness: The uniqueness of [(1R,5R,7S)-4-oxa-1-azabicyclo[3.2.1]octan-7-yl]methanol lies in its specific stereochemistry and the presence of both oxygen and nitrogen atoms within its bicyclic structure. This unique combination of features allows the compound to exhibit distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C7H14ClNO2 |
|---|---|
Poids moléculaire |
179.64 g/mol |
Nom IUPAC |
[(5R,7S)-4-oxa-1-azabicyclo[3.2.1]octan-7-yl]methanol;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c9-5-6-3-7-4-8(6)1-2-10-7;/h6-7,9H,1-5H2;1H/t6-,7+;/m0./s1 |
Clé InChI |
IGSKQDNDLUPFQJ-UOERWJHTSA-N |
SMILES isomérique |
C1CO[C@@H]2C[C@H](N1C2)CO.Cl |
SMILES canonique |
C1COC2CC(N1C2)CO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


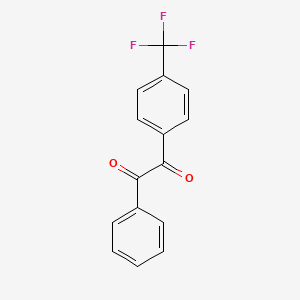
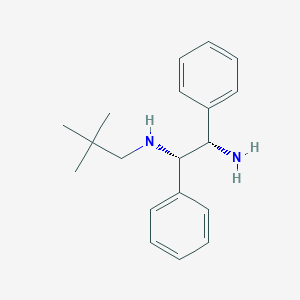

![(3S)-3-hydroxy-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]decan-1-one](/img/structure/B13903556.png)
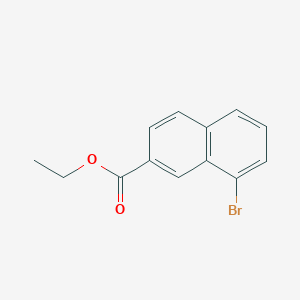
![2-[2-(2-Aminopropanoylamino)propanoylamino]acetic acid](/img/structure/B13903571.png)
![1-methyl-4-methylene-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridine](/img/structure/B13903575.png)

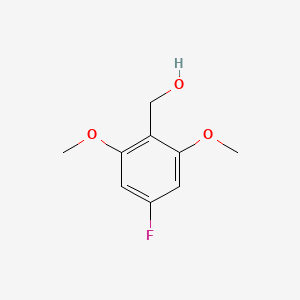
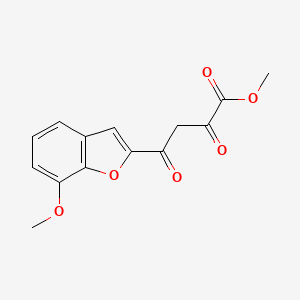
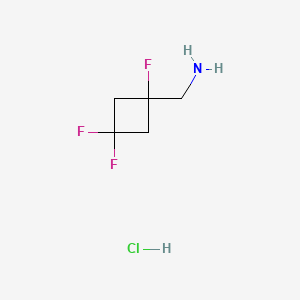
![5-Oxabicyclo[2.1.1]hexan-2-amine](/img/structure/B13903618.png)
![tert-butyl ((1S,2S,5R)-6-oxabicyclo[3.1.0]hexan-2-yl)carbamate](/img/structure/B13903638.png)
